N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide is a synthetic compound characterized by its hydrophobic dodecyl chain and a hydrophilic 2-hydroxyphenoxy group. This compound can be classified as an amide, which is formed by the reaction between a carboxylic acid and an amine. The presence of the long dodecyl chain contributes to its surfactant properties, while the hydroxyl and phenoxy groups enhance its solubility in polar solvents.
The molecular formula of N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide is C_{23}H_{37}NO_2, and it has a molecular weight of approximately 365.56 g/mol. The compound's structure includes a long aliphatic chain that provides lipophilicity, making it useful in various applications, particularly in formulations requiring surfactants.
N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide exhibits various biological activities, primarily due to its surfactant properties and interaction with biological membranes. Its amphiphilic nature allows it to disrupt lipid bilayers, which can lead to cytotoxic effects on certain cell types.
Additionally, compounds with similar structures have been studied for their antimicrobial properties, suggesting potential applications in pharmaceuticals or as preservatives in cosmetic formulations. The phenolic component may also contribute antioxidant activity, which is beneficial in protecting cells from oxidative stress.
The synthesis of N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide typically involves the following steps:
N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide has several notable applications:
Studies on N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide often focus on its interactions with biological membranes and other macromolecules:
Several compounds share structural similarities with N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Dodecylamine | Long dodecyl chain; primary amine | Strong surfactant; used in emulsions |
| Nonylphenol ethoxylate | Nonyl chain; ethylene oxide units | Nonionic surfactant; widely used in detergents |
| Octadecylamine | Longer alkane chain; primary amine | Higher melting point; used in coatings |
| 4-Octylphenol | Octyl chain; phenolic structure | Antioxidant properties; used in plastics |
N-Dodecyl-11-(2-hydroxyphenoxy)undecanamide stands out due to its combination of hydrophobic and hydrophilic components, providing versatile applications across various fields from cosmetics to pharmaceuticals. Its specific structural features allow for tailored interactions with biological systems that are not present in simpler analogs like dodecylamine or octadecylamine.
The compound’s IUPAC name, N-dodecyl-11-(2-hydroxyphenoxy)undecanamide, reflects its three primary structural components:
The molecular formula is C₂₉H₅₁NO₃, with a calculated molecular weight of 461.7 g/mol. The SMILES notation (CCCCCCCCCCCCNC(=O)CCCCCCCCCCOC1=CC=CC=C1O) illustrates the linear arrangement of these groups, emphasizing the compound’s amphiphilic nature.
| Property | Value |
|---|---|
| Molecular formula | C₂₉H₅₁NO₃ |
| Molecular weight | 461.7 g/mol |
| IUPAC name | N-dodecyl-11-(2-hydroxyphenoxy)undecanamide |
| InChIKey | WRXYSKRBOKCFQN-UHFFFAOYSA-N |
The absence of chiral centers in the molecule, as evidenced by its planar 2-hydroxyphenoxy group and linear alkyl chains, suggests no stereoisomeric variants. Conformational flexibility arises primarily from rotation around the C–O bonds in the phenoxy linker and the undecanamide backbone.